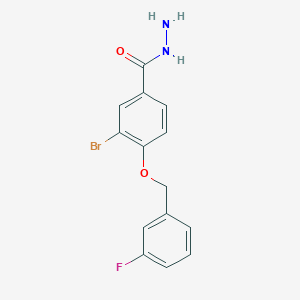

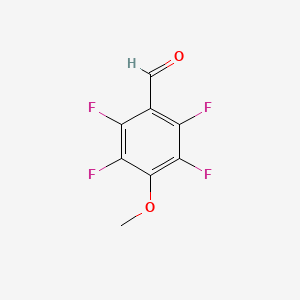

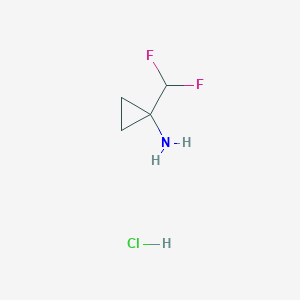

![molecular formula C11H16N6 B1446113 3-乙基-8-(哌嗪-1-基)-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 1955515-15-7](/img/structure/B1446113.png)

3-乙基-8-(哌嗪-1-基)-[1,2,4]三唑并[4,3-a]吡嗪

描述

“3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolo-pyrazine derivatives, which have been found to exhibit a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Synthesis Analysis

The synthesis of triazolo-pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .Molecular Structure Analysis

The molecular structure of “3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A crystal of N-{[(4-chlorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide was prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis

The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学研究应用

抗菌活性

3-乙基-8-(哌嗪-1-基)-[1,2,4]三唑并[4,3-a]吡嗪: 衍生物已被合成并评估其抗菌特性。这些化合物已显示出对各种细菌菌株(包括革兰氏阳性菌和革兰氏阴性菌)具有活性。 抗菌功效是使用琼脂扩散试验等方法评估的,并确定最小抑菌浓度 (MIC) 值以量化其有效性 .

抗真菌活性

与它们的抗菌应用类似,这些衍生物也表现出抗真菌特性。它们在多种真菌物种上进行测试,其抑制真菌生长的能力为开发新型抗真菌剂提供了有希望的途径。 构效关系 (SAR) 研究有助于优化这些化合物的抗真菌活性 .

抗癌潜力

对3-乙基-8-(哌嗪-1-基)-[1,2,4]三唑并[4,3-a]吡嗪衍生物的抗癌潜力的研究是一个激动人心的领域。这些化合物在各种癌细胞系中进行筛选,以评估其细胞毒性和作为化学治疗剂的潜力。 重点是了解其作用机制并确定最有效的衍生物以供进一步开发 .

抗糖尿病应用

三唑并[4,3-a]吡嗪支架是某些抗糖尿病药物中的关键药效团。探索了该化合物的衍生物用于治疗 II 型糖尿病的潜力。 这包括研究它们对血糖水平和胰岛素敏感性的影响 .

抗血小板聚集

一些3-乙基-8-(哌嗪-1-基)-[1,2,4]三唑并[4,3-a]吡嗪衍生物已显示出抗血小板聚集特性。这种应用在预防血栓形成疾病方面具有重要意义。 评估这些化合物抑制血小板聚集的能力,这是血栓形成的关键步骤 .

抗菌特性

这些衍生物的广谱抗菌活性使其成为进一步探索作为抗菌剂的合适候选者。 它们在多种微生物菌株上进行测试,以确定其功效和在治疗耐药菌株引起的感染方面的潜在用途 .

作用机制

Target of Action

The primary targets of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .

Mode of Action

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine interacts with its targets by inhibiting their activities . This compound exhibits excellent kinase inhibitory activities . Molecular docking and molecular dynamics simulation indicated that this compound could bind to c-Met and VEGFR-2 protein .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine affects multiple biochemical pathways. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot . It also inhibits the growth of cells by inhibiting the expression of c-Met and VEGFR-2 .

Pharmacokinetics

The compound’s hemolytic toxicity was found to be low , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells .

属性

IUPAC Name |

3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOKSASWVIGQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN=C2N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

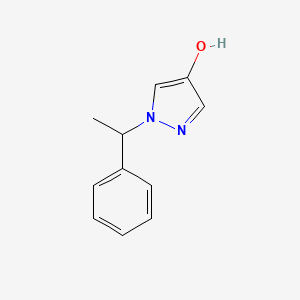

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)

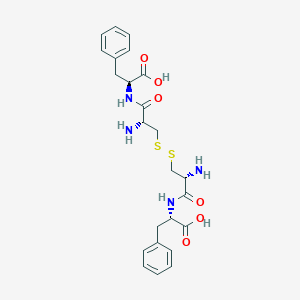

![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)

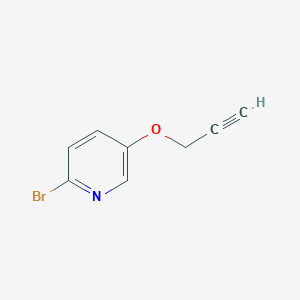

![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)

![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)

![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)